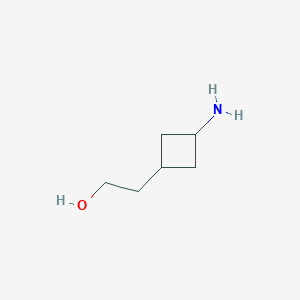

2-(3-Aminocyclobutyl)ethan-1-ol

Description

2-(3-Aminocyclobutyl)ethan-1-ol is a cyclobutane-derived amino alcohol featuring a hydroxyl group and an amine group on adjacent carbons of a strained four-membered ring. The cyclobutane ring introduces significant steric strain, influencing its reactivity and physicochemical properties compared to aliphatic or aromatic analogs.

Propriétés

IUPAC Name |

2-(3-aminocyclobutyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6-3-5(4-6)1-2-8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNQWAKUSRLXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclobutyl)ethan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an amine, followed by reduction and subsequent functionalization to introduce the ethan-1-ol group .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Aminocyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines with different degrees of substitution.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines and alcohol derivatives.

Applications De Recherche Scientifique

2-(3-Aminocyclobutyl)ethan-1-ol is utilized in several research fields due to its versatile chemical properties:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(3-Aminocyclobutyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity .

Comparaison Avec Des Composés Similaires

Cyclobutane vs. Aliphatic Amino Alcohols

Example Compound: 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (C₁₀H₁₉NO, MW 153.27 g/mol)

- Key Differences: Rigidity: The cyclobutane ring in 2-(3-aminocyclobutyl)ethan-1-ol imposes conformational rigidity, whereas aliphatic analogs like the above compound have flexible carbon chains. Steric Effects: The cyclobutane’s ring strain may enhance reactivity in nucleophilic substitutions or ring-opening reactions, unlike the more stable aliphatic chains. Molecular Weight: The cyclobutane derivative has a lower molecular weight (115.17 vs.

Cyclobutane vs. Aromatic Ethanols

Example Compound : 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (C₉H₁₁BrO₂, MW 243.09 g/mol)

- Key Differences: Electronic Properties: Aromatic derivatives exhibit resonance stabilization and electron-rich environments due to substituents like bromo or methoxy groups, unlike the electronically neutral cyclobutane ring. Synthesis Efficiency: Aromatic ethanols can be synthesized with high yields (e.g., 92% in ), whereas cyclobutane synthesis often requires specialized methods (e.g., [2+2] cycloadditions) with lower yields due to ring strain.

Cyclobutane vs. Diazirine-Containing Analogs

Example Compound : 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol (C₄H₈N₂O, MW 100.12 g/mol)

- Key Differences: Functional Groups: The diazirine ring enables photoaffinity labeling, a unique application in biochemical studies, while the cyclobutane amino alcohol lacks this photoreactivity. Stability: Diazirines are light-sensitive, requiring careful handling, whereas cyclobutane derivatives may degrade under thermal or acidic conditions.

Comparative Data Table

Activité Biologique

2-(3-Aminocyclobutyl)ethan-1-ol, also known by its CAS number 1848240-29-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 113.18 g/mol. The compound features an amino group and a cyclobutane ring, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding and potential interactions with active sites on proteins.

Proposed Mechanisms

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological processes.

- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways and cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.

- Neuroprotective Effects : There is evidence suggesting that it may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Anticancer Potential : Some studies indicate that it could inhibit cancer cell proliferation, warranting further investigation into its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Studies :

- A study evaluated the antimicrobial activity of various cyclic amines, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated moderate activity, suggesting further optimization could enhance efficacy.

-

Neuroprotective Studies :

- Research published in the Journal of Medicinal Chemistry investigated compounds with similar structures for their neuroprotective properties. The findings suggested that modifications to the cyclobutane ring could enhance neuroprotective effects against oxidative stress in neuronal cells.

-

Anticancer Studies :

- A study focused on the cytotoxic effects of this compound on various cancer cell lines showed promising results, indicating significant inhibition of cell growth at certain concentrations.

Comparative Analysis

A comparison table summarizing the biological activities and potency of this compound relative to other similar compounds can provide insight into its potential therapeutic applications.

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Promising | Significant |

| Compound A (similar structure) | High | Moderate | Low |

| Compound B (similar structure) | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.